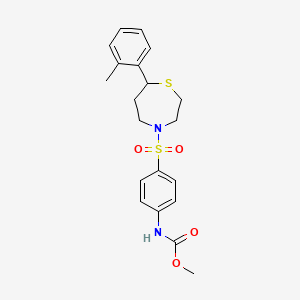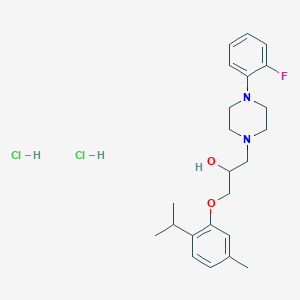
1-(4-(2-Fluorophenyl)piperazin-1-yl)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(2-Fluorophenyl)piperazin-1-yl)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C23H33Cl2FN2O2 and its molecular weight is 459.43. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(2-Fluorophenyl)piperazin-1-yl)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(2-Fluorophenyl)piperazin-1-yl)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Evaluation
The compound 1-(4-(2-Fluorophenyl)piperazin-1-yl)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol dihydrochloride is a chemical entity that could be structurally related or similar to compounds used in various research areas, including the design and synthesis of new chemical entities with potential pharmacological activities. For instance, the design, synthesis, and pharmacological evaluation of novel derivatives incorporating the piperazine moiety, such as in the study by Kumar et al. (2017), highlight the process of creating new compounds for potential antidepressant and antianxiety activities. These compounds underwent a series of chemical reactions to achieve the desired structure, and their biological activities were assessed through behavioral tests in albino mice (Kumar et al., 2017).
Biological Activity and Drug Synthesis
The synthesis and evaluation of compounds with specific structural features, such as those incorporating fluoroaryl and piperazine groups, have been explored for their potential as pharmaceutical agents. For example, the Fe-catalyzed synthesis of flunarizine, a drug known for its calcium channel blocking properties, demonstrates the importance of such chemical entities in developing treatments for migraines, dizziness, and other disorders. The synthetic approach allows for the creation of flunarizine and its isomers, highlighting the compound's relevance in medicinal chemistry (Shakhmaev et al., 2016).
Metabolism Studies
Investigations into the metabolism of structurally related compounds, like flunarizine, provide insight into their biotransformation in different species, including humans. These studies are crucial for understanding the metabolic pathways, potential metabolites, and the implications for pharmacokinetics and drug efficacy. Lavrijsen et al. (1992) conducted in vitro studies using subcellular liver fractions and isolated hepatocytes to characterize the major metabolites of flunarizine, revealing species-specific metabolic pathways and highlighting the compound's pharmacological significance (Lavrijsen et al., 1992).
Radiolabeling for Imaging
The preparation of no-carrier-added fluorine-18 labeled compounds, such as GBR 12909, a dopamine reuptake inhibitor, underscores the application of fluoroaryl-piperazine derivatives in the field of neuroimaging. Such compounds can be used to study the dopamine system in the brain, providing valuable information for research into neurological disorders and potential therapeutic targets (Haka & Kilbourn, 1990).
Antimalarial Research
The synthesis and investigation of compounds for their antiplasmodial activity, as explored by Mendoza et al. (2011), demonstrate the potential of fluoroaryl-piperazine derivatives in addressing global health challenges such as malaria. These studies contribute to the understanding of structure-activity relationships and the development of new antimalarial agents (Mendoza et al., 2011).
properties
IUPAC Name |
1-[4-(2-fluorophenyl)piperazin-1-yl]-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31FN2O2.2ClH/c1-17(2)20-9-8-18(3)14-23(20)28-16-19(27)15-25-10-12-26(13-11-25)22-7-5-4-6-21(22)24;;/h4-9,14,17,19,27H,10-13,15-16H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMIRXQBZCVGOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(CN2CCN(CC2)C3=CC=CC=C3F)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33Cl2FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2-Fluorophenyl)piperazin-1-yl)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(diethylamino)-2-methylphenyl)-2-(3-oxo-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2667878.png)
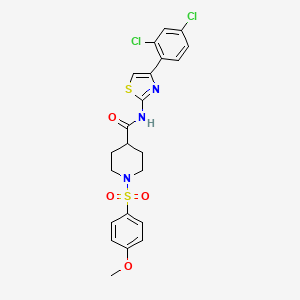

![1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methylidenepiperidine](/img/structure/B2667884.png)
![8-cyclohexyl-3-[(2-fluorophenyl)methyl]-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2667886.png)
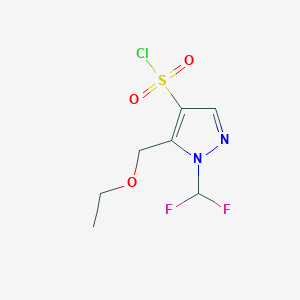
![(4S)-3-(2,2-Dimethylpropyl)-4,7,7-trimethyl-4-phenyl-2,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one](/img/structure/B2667888.png)


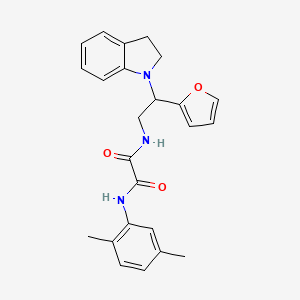
![2-(4-(1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)ethanol](/img/structure/B2667895.png)


